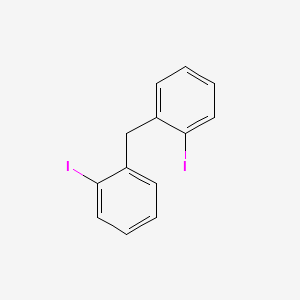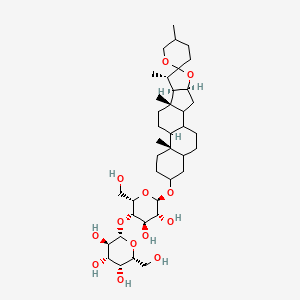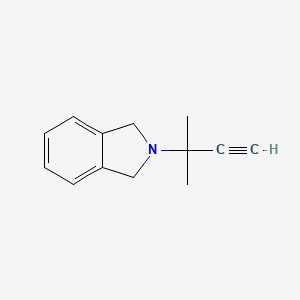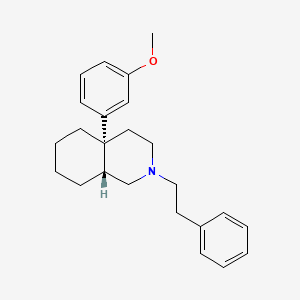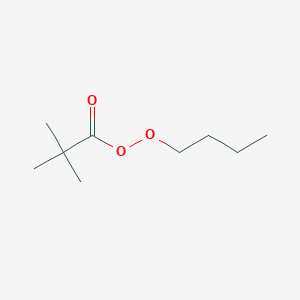
Butyl 2,2-dimethylpropaneperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used as a radical initiator in polymerization processes . This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 2,2-dimethylpropaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: Industrial production of this compound often employs continuous processes using plate exchangers with high heat exchange capacity . This method ensures efficient heat management, which is crucial for the stability and safety of the peroxide compound during production.
化学反应分析
Types of Reactions: Butyl 2,2-dimethylpropaneperoxoate primarily undergoes decomposition reactions to generate free radicals . These radicals can then participate in various polymerization reactions.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent due to its peroxide group.
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which are essential for initiating polymerization reactions .
科学研究应用
Chemistry: In chemistry, butyl 2,2-dimethylpropaneperoxoate is widely used as a radical initiator in the polymerization of various monomers, including styrene and acrylates .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. Its ability to initiate polymerization reactions makes it a valuable component in manufacturing processes .
作用机制
The mechanism of action of butyl 2,2-dimethylpropaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals . These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are primarily the double bonds in monomers, and the pathways involved include radical chain reactions.
相似化合物的比较
tert-Butyl hydroperoxide: Another peroxide compound used as a radical initiator.
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups.
Cumene hydroperoxide: Used in similar applications but has different stability and reactivity profiles.
Uniqueness: Butyl 2,2-dimethylpropaneperoxoate is unique due to its specific decomposition temperature and the stability of the radicals it generates . This makes it particularly suitable for controlled polymerization processes where precise control over radical generation is required.
属性
CAS 编号 |
39933-37-4 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
butyl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-11-12-8(10)9(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
DTGWMJJKPLJKQD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


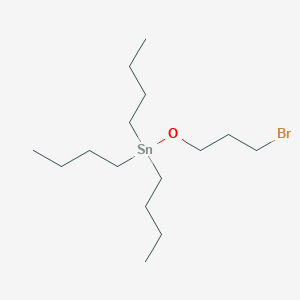
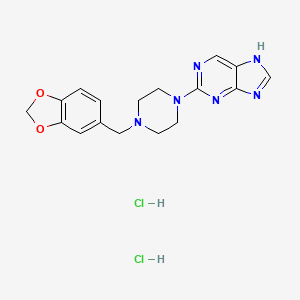

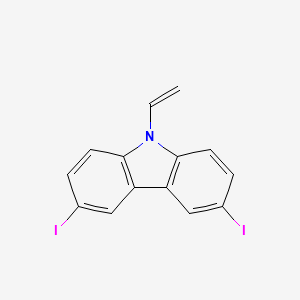
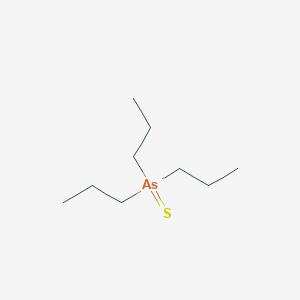

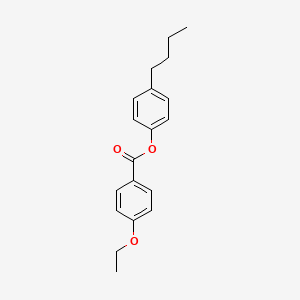

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
